
Cadmium(1+), hydroxy-
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Overview
Description
The compound “Cadmium(1+), hydroxy-” (theoretical formula: CdOH⁺) is a cationic cadmium species with a hydroxyl ligand. These species often form in aqueous solutions under alkaline conditions and play roles in cadmium mobility and toxicity . Cadmium hydroxides or hydroxo complexes are critical in understanding cadmium’s biogeochemical cycles, particularly in soil and water systems, where pH and ligand interactions dictate speciation and bioavailability .
Preparation Methods
Cadmium hydroxide can be synthesized through several methods:
Precipitation Method: This involves the reaction of cadmium salts, such as cadmium nitrate or cadmium sulfate, with a strong base like sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and results in the formation of cadmium hydroxide precipitate.
Hydrothermal Synthesis: This method involves the reaction of cadmium salts with a base under high temperature and pressure conditions.
Solvothermal Method: Similar to hydrothermal synthesis, but uses organic solvents instead of water.
Chemical Reactions Analysis
Cadmium hydroxide undergoes various chemical reactions:
Oxidation: Cadmium hydroxide can be oxidized to cadmium oxide (CdO) when heated in the presence of oxygen.
Reduction: It can be reduced back to metallic cadmium using reducing agents like hydrogen gas.
Substitution: Cadmium hydroxide can react with acids to form cadmium salts and water.
Complexation: Cadmium hydroxide can form complexes with ammonia and other ligands, which can alter its solubility and reactivity.
Scientific Research Applications
Cadmium(1+), hydroxy- (CdH2O) has various applications across scientific research, including electrochemical and environmental studies.
Electrochemical Applications
- Electrochemical Reduction Cadmium ions can undergo electrochemical reduction in aqueous solutions that contain hydroxide ions.
- Electrode Modification Cadmium(II) can be measured using a selective electrochemical sensor with a carbon paste electrode modified with N1-Hydroxy-N1,N2-Diphenylbenzamidine .
Environmental Applications
- Wastewater Treatment Cadmium is a heavy metal commonly found in industrial wastes, and its removal is essential in wastewater treatment. Adsorption methods using modified surfaces are employed to reduce cadmium pollution .
- Adsorption Studies Magnetite and silica-based materials can be used as adsorbents for cadmium ions in water . The adsorption process is influenced by factors such as pH, contact time, and the presence of other ions .
- Surface Interactions The interaction between cadmium ions and adsorbent surfaces involves dipole-dipole interactions, especially in the presence of water molecules .
Oxidative Stress Studies
- Reactive Oxygen Species Cadmium ions can induce oxidative stress by generating reactive oxygen species. Low to moderate concentrations of cadmium can lead to an increase in superoxide anions, while high concentrations can increase hydrogen peroxide levels, triggering cell death pathways .
- Concentration-Dependent Effects Different concentrations of cadmium can produce distinct oxidative stress profiles, affecting cellular activities and survival .
Mechanism of Action
The mechanism of action of cadmium hydroxide involves its interaction with biological molecules and environmental components:
Toxicity: Cadmium ions can replace essential metals in biological systems, disrupting enzyme function and cellular processes.
Environmental Interaction: In soils and water, cadmium hydroxide can adsorb onto mineral surfaces, affecting its mobility and bioavailability.
Comparison with Similar Compounds
Cadmium Oxalate (CdC₂O₄)
Cadmium oxalate is a cadmium coordination compound with oxalate ligands. Key properties include:
- Structure : The IUPAC name is cadmium(2+); oxalate, with the InChI key
RMCKOIXJLDOSOT-UHFFFAOYSA-L
. - Toxicity and Regulation: Classified as a Substance of Very High Concern (SVHC) under EU REACH due to its carcinogenic and bioaccumulative properties .
β-Hydroxy-β-Aryl Propanoic Acids
For example:
- Anti-inflammatory Activity : These compounds exhibit ED₅₀ values between 15–127 µmol/kg in rat models, outperforming ibuprofen (51.7 µmol/kg) in some cases .
- Chemical Hardness : Hydroxy-substituted porphyrins have a chemical hardness of 0.993 eV, comparable to hydroxyethyl derivatives .
Hydroxy-Substituted Porphyrins
Hydroxy-porphyrins demonstrate unique electronic properties:
- Singlet-Triplet Gap : Critical for photodynamic therapy applications; hydroxy groups enhance stability and redox activity .
- Chemical Potential: Hydroxy-porphyrins exhibit similar chemical potentials (≈4.4 eV) to fluoro-substituted analogs but lower than amino-porphyrins .
Research Findings and Data
Binding Affinity Comparisons
- Hydroxy-α-ADABA binds EnuR with a Kd of 0.43 µM, five times stronger than α-ADABA (Kd = 2.55 µM) . This highlights the hydroxyl group’s role in enhancing ligand-receptor interactions, a principle applicable to cadmium hydroxo complexes in biological systems.
Environmental and Toxicological Data
- Cadmium oxalate’s low solubility limits its mobility in acidic soils but poses risks in neutral-to-alkaline environments where it dissociates into bioavailable Cd²⁺ .
- Hydroxy-cadmium species like CdOH⁺ are implicated in plant uptake mechanisms, with detoxification pathways involving glutathione and phytochelatins .
Critical Analysis of Limitations
- Data Gaps : Direct studies on “Cadmium(1+), hydroxy-” are absent in the provided evidence, necessitating extrapolation from analogous hydroxy-metal complexes.
- Methodological Variability: Anti-inflammatory data for β-hydroxy acids and electronic parameters for porphyrins derive from non-cadmium systems, limiting direct comparability.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Cadmium(1+), hydroxy- complexes in aqueous systems?
Methodological Answer: To characterize Cadmium(1+), hydroxy- complexes, researchers should employ a combination of ion-exchange methods and electrochemical techniques. For example:
- Schubert’s ion-exchange method can quantify complexation thermodynamics by measuring distribution coefficients of cadmium ions between resin and solution phases .
- Scanned stripping voltammetry and dynamic light scattering (DLS) are critical for determining diffusion coefficients and stability constants of cadmium-humate complexes, providing insights into ligand interaction dynamics .
Key Parameters to Standardize:
- pH (affects speciation and ligand binding).
- Ionic strength (influences activity coefficients).
- Temperature (impacts thermodynamic stability).
Q. What safety protocols are essential when handling Cadmium(1+), hydroxy- in laboratory experiments?
Methodological Answer: Cadmium compounds require stringent safety measures due to their toxicity:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Containment: Use fume hoods for solution preparation to avoid inhalation of particulates .
- Decontamination: Immediately rinse affected skin/eyes with copious water for 15+ minutes and seek medical attention .
- Waste Disposal: Collect cadmium-containing waste in sealed, labeled containers for hazardous material disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in adsorption efficiency data for Cadmium(1+), hydroxy- across studies?
Methodological Answer: Discrepancies often arise from variations in experimental parameters. A systematic approach includes:
- Controlled Variable Testing: Isolate factors like particle size (e.g., 0.1–2.0 mm pine cone adsorbents), initial cadmium concentration (10–200 mg/L), and adsorbent mass (1–4 g/L) to identify dominant variables .
- Kinetic Modeling: Apply pseudo-first/second-order models to distinguish between physical adsorption and chemisorption mechanisms .
- Cross-Study Validation: Compare results with standardized reference materials (e.g., NIST-certified adsorbents) to calibrate methodologies.
Table 1: Key Parameters Affecting Cadmium Adsorption Efficiency
Q. What molecular mechanisms underlie Cadmium(1+), hydroxy--induced cellular apoptosis?
Methodological Answer: Cadmium(1+), hydroxy- disrupts cellular homeostasis via:
- Oxidative Stress: Cadmium depletes glutathione reserves, increasing reactive oxygen species (ROS) and damaging mitochondria .
- Cell Cycle Arrest: Flow cytometry studies show dose-dependent S-phase blockade in HL-7702 liver cells, linked to DNA damage checkpoint activation .
- Apoptotic Signaling: Caspase-3/9 activation and Bax/Bcl-2 ratio modulation are hallmarks of cadmium-induced apoptosis .
Experimental Design Tips:
- Use siRNA knockdowns to validate specific pathways (e.g., p53 or MAPK).
- Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map signaling networks .
Q. How can thermodynamic stability constants for Cadmium(1+), hydroxy- complexes with organic ligands be accurately determined?
Methodological Answer: Employ multi-technique validation:
- Ion-Exchange Equilibrium: Measure distribution coefficients at varying pH and ligand concentrations to calculate log K values .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during complexation to refine thermodynamic models .
- Computational Modeling: Pair experimental data with density functional theory (DFT) to predict stability trends under untested conditions .
Common Pitfalls:
- Neglecting ionic strength corrections in activity calculations.
- Overlooking competing ligands (e.g., Cl⁻ or SO₄²⁻ in environmental samples).
Guidelines for Methodological Rigor
- Data Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting adsorption or toxicity data .
- Literature Synthesis: Leverage databases like SciFinder and Reaxys to cross-reference stability constants and experimental conditions .
- Ethical Reporting: Adhere to journal-specific formatting (e.g., avoiding excessive chemical structures in graphics) and cite primary sources .
Properties
CAS No. |
59792-78-8 |
---|---|
Molecular Formula |
CdH2O |
Molecular Weight |
130.43 g/mol |
IUPAC Name |
cadmium;hydrate |
InChI |
InChI=1S/Cd.H2O/h;1H2 |
InChI Key |
HUKFCVYEXPZJJZ-UHFFFAOYSA-N |
Canonical SMILES |
O.[Cd] |
Origin of Product |
United States |
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